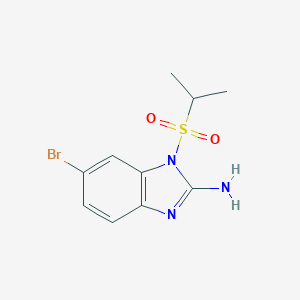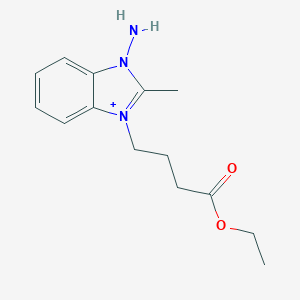![molecular formula C21H18FN3O3S B280645 6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one, commonly known as FIIN-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic drug in the future.
Mecanismo De Acción
FIIN-2 works by selectively binding to the ATP-binding pocket of FGFR kinases, preventing their activity. This leads to the inhibition of downstream signaling pathways that are responsible for cell growth and survival. The selectivity of FIIN-2 for FGFR kinases makes it a promising candidate for cancer therapy, as it can target cancer cells without affecting normal cells.
Biochemical and Physiological Effects:
FIIN-2 has been shown to have various biochemical and physiological effects on cancer cells. The compound inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. FIIN-2 has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIIN-2 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The compound has high selectivity for FGFR kinases, making it a valuable tool for studying the role of these kinases in cancer biology. However, there are also limitations to using FIIN-2 in lab experiments. The compound has low solubility in water, which can make it difficult to work with. It also has limited stability in solution, which can affect its potency over time.
Direcciones Futuras
There are several future directions for the study of FIIN-2. One area of interest is the development of new derivatives of the compound that have improved potency and selectivity. Another area of interest is the study of the mechanism of action of FIIN-2, which can provide insights into the role of FGFR kinases in cancer biology. Additionally, FIIN-2 can be used in combination with other therapies, such as immunotherapy, to improve treatment outcomes. Overall, the potential of FIIN-2 as a therapeutic drug for cancer is promising, and further research is needed to fully understand its potential.
Métodos De Síntesis
FIIN-2 is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperazine, followed by the reaction with 2-aminobenzo[cd]indole to form the final product. The purity and yield of the compound are optimized through various purification methods such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
FIIN-2 has been extensively studied for its potential use in cancer therapy. The compound has been shown to selectively inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which are known to play a crucial role in the growth and survival of cancer cells. FIIN-2 has been tested on various cancer cell lines, including breast, lung, and pancreatic cancer, and has shown significant inhibition of cell growth and proliferation. The compound has also been tested in animal models, where it has demonstrated the ability to inhibit tumor growth and improve survival rates.
Propiedades
Fórmula molecular |
C21H18FN3O3S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-6-1-2-7-18(16)24-10-12-25(13-11-24)29(27,28)19-9-8-17-20-14(19)4-3-5-15(20)21(26)23-17/h1-9H,10-13H2,(H,23,26) |
Clave InChI |
NRLAUIDZVABFGG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280563.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)



